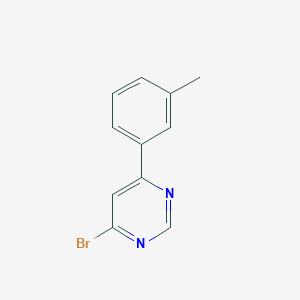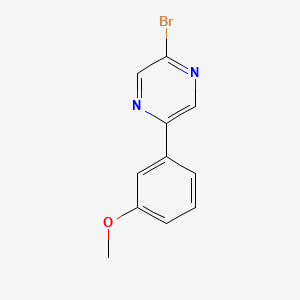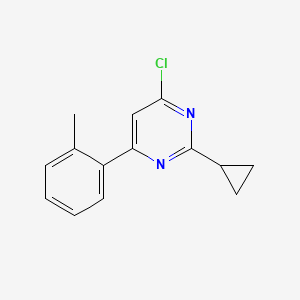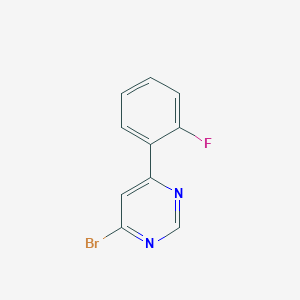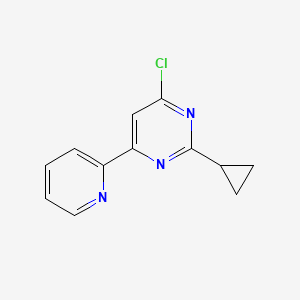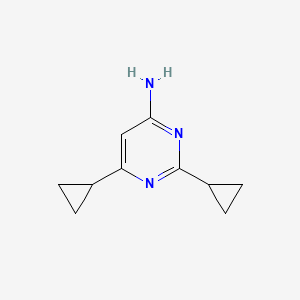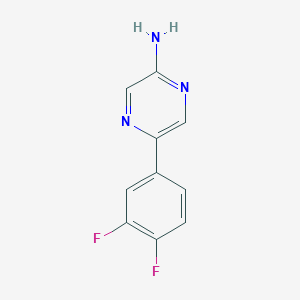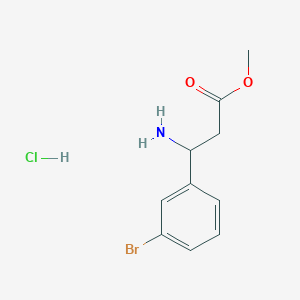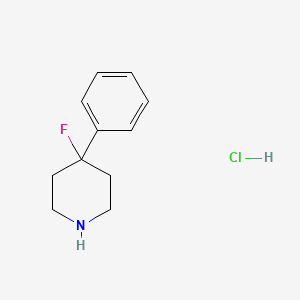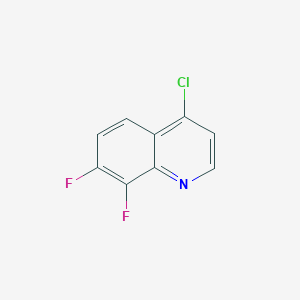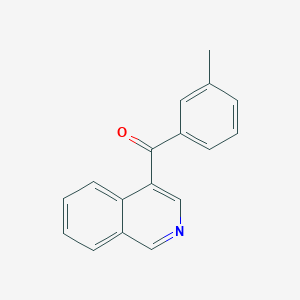
4-(3-甲基苯甲酰基)异喹啉
描述
4-(3-Methylbenzoyl)isoquinoline is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . The compound 4-(3-Methylbenzoyl)isoquinoline has gained attention due to its potential biological activity and therapeutic applications.
科学研究应用
4-(3-Methylbenzoyl)isoquinoline has diverse applications in scientific research, including:
作用机制
Target of Action
Isoquinolines, a class of compounds to which 4-(3-methylbenzoyl)isoquinoline belongs, are known to interact with various biological targets due to their diverse structures .
Mode of Action
Isoquinolines generally interact with their targets through various mechanisms, often involving the formation of complexes with proteins or other biological macromolecules .
Biochemical Pathways
For instance, they are involved in the biosynthesis of benzylisoquinoline alkaloids, a process that includes multiple methylation steps . Additionally, isoquinolines can participate in reactions at the benzylic position, which may influence various biochemical pathways .
Pharmacokinetics
Isoquinolines, in general, are known for their stability and resistance to metabolic degradation .
Result of Action
Isoquinolines and their derivatives have been associated with a wide range of biological activities, including anti-cancer, anti-malarial, and other therapeutic effects .
Action Environment
The action, efficacy, and stability of 4-(3-Methylbenzoyl)isoquinoline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling, a common reaction involving organoboron reagents like 4-(3-Methylbenzoyl)isoquinoline, is known to be influenced by the reaction conditions . Additionally, the synthesis of isoquinoline derivatives can be performed under both metal-catalyzed and catalyst-free conditions, indicating the compound’s stability under different environmental conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbenzoyl)isoquinoline can be achieved through various methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boronic acids and palladium catalysts under mild and functional group-tolerant conditions.
Another method involves the aza Diels–Alder reaction, where 1,2,4-triazines act as dienes and aryne intermediates as dienophiles . This reaction provides a versatile route to isoquinoline derivatives, including 4-(3-Methylbenzoyl)isoquinoline.
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as catalyst-free processes in water, has been explored to improve the efficiency and environmental impact of the synthesis .
化学反应分析
Types of Reactions
4-(3-Methylbenzoyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert the compound to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as bromination, can occur at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bromine in nitrobenzene is used for bromination reactions.
Major Products Formed
The major products formed from these reactions include isoquinoline N-oxides, tetrahydroisoquinoline derivatives, and brominated isoquinoline compounds .
相似化合物的比较
Similar Compounds
Quinoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Tetrahydroisoquinoline: A reduced form of isoquinoline with distinct chemical properties.
Fluorinated Isoquinolines: Isoquinoline derivatives with fluorine substitution, known for their enhanced biological activity.
Uniqueness
4-(3-Methylbenzoyl)isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential therapeutic applications and diverse reactivity make it a valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
isoquinolin-4-yl-(3-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c1-12-5-4-7-13(9-12)17(19)16-11-18-10-14-6-2-3-8-15(14)16/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXFZXGHRJGEFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


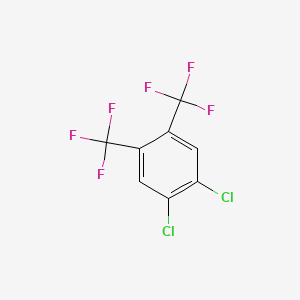
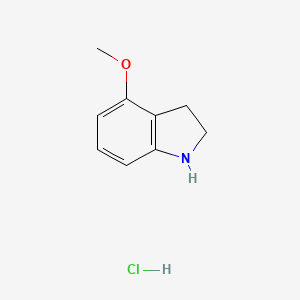

![N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1463136.png)
